molecular formula C12H18BrClN2O B1466526 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride CAS No. 1220032-53-0

2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride

Cat. No. B1466526
CAS RN: 1220032-53-0
M. Wt: 321.64 g/mol
InChI Key: VZKNJDSSDQEXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride is a chemical compound with the formula C₁₂H₁₈BrClN₂O . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride consists of a pyridine ring with a bromine atom and an ethoxy group attached to it. The ethoxy group is further connected to a piperidinyl group .


Physical And Chemical Properties Analysis

The molecular formula of 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride is C₁₂H₁₈BrClN₂O, and its molecular weight is 321.64 g/mol .

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

This compound serves as a precursor in the synthesis of various biologically active piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals, including alkaloids . The piperidine moiety is a common structure in many drugs, and its derivatives have been explored for their potential pharmacological activities.

Cross-Coupling Reactions

It acts as a building block in cross-coupling reactions, which are fundamental in creating complex organic molecules. Specifically, it can be used in Negishi cross-coupling reactions with aryl halides, catalyzed by palladium, to form C−N bonds . This is particularly valuable in medicinal chemistry for constructing compounds with potential therapeutic effects.

Synthesis of Protected Piperidines

The compound is involved in the synthesis of protected piperidines, which are intermediates in the production of various pharmaceuticals. For instance, it can be used to create enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines, which are important for developing drugs with specific chiral properties .

Catalysis

In the presence of copper as a catalyst, this compound can react with ethyl bromodifluoroacetate to synthesize 2′-pyridyldifluoroacetate . This showcases its role in catalytic processes that are essential for the efficient production of chemical substances.

Total Synthesis of Natural Products

It has been utilized in the total synthesis of natural products like pterocellin A. This is achieved by reacting with kojic acid, demonstrating its application in the field of natural product synthesis and the exploration of new therapeutic agents .

Development of Chiral Ligands

The compound can be used in the development of chiral ligands, such as N,N’-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy), which are essential in asymmetric synthesis . These ligands can induce chirality in chemical reactions, leading to the production of enantiomerically pure pharmaceuticals.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in various analytical methods. Its well-defined structure and reactivity make it suitable for use in chromatography and mass spectrometry to identify and quantify other substances .

Biopharma Production

Lastly, it finds application in biopharma production, where it may be used in the synthesis of intermediates and active pharmaceutical ingredients (APIs). The compound’s reactivity and the ability to form stable intermediates are valuable in the large-scale production of pharmaceuticals .

Safety And Hazards

This compound is labeled as an irritant . It’s important to handle it with appropriate safety measures to avoid skin and eye irritation, as well as respiratory irritation .

properties

IUPAC Name

2-bromo-6-(2-piperidin-3-ylethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O.ClH/c13-11-4-1-5-12(15-11)16-8-6-10-3-2-7-14-9-10;/h1,4-5,10,14H,2-3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKNJDSSDQEXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=NC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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